- Polymer-Bound Triphenylphosphine and 4,4'-Dinitroazobenzene as a Coupling Reagent for Chromatography-Free Esterification Reaction, Current Organic Synthesis, 2019, 16(7), 1024-1031
Cas no 956-75-2 (4-Nitrophenyl hexanoate)
4-Nitrophenyl hexanoate Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitrophenyl Hexanoate
- Hexanoic acid,4-nitrophenyl ester
- N-CAPROIC ACID 4-NITROPHENYL ESTER
- Hexanoic Acid 4-Nitrophenyl Ester
- p-nitrophenyl caproate
- Hexanoic acid, 4-nitrophenyl ester
- p-Nitrophenyl hexanoate
- 4-NITROPHENYL CAPROATE
- AK119002
- 4-Nitrophenyl hexanoate #
- OLRXUEYZKCCEKK-UHFFFAOYSA-
- OLRXUEYZKCCEKK-UHFFFAOYSA-N
- ST2411580
- AX8244418
- Hexanoic acid, p-nitrophenyl ester (6CI, 7CI, 8CI)
- 4-Nitrophenyl caprate
- p-Nitrophenol hexanoate
- p-Nitrophenyl n-hexanoate
- 4-Nitrophenyl hexanoate
-
- MDL: MFCD00056111
- Inchi: 1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
- InChI Key: OLRXUEYZKCCEKK-UHFFFAOYSA-N
- SMILES: N(=O)(C1C=CC(=CC=1)OC(=O)CCCCC)=O
Computed Properties
- Exact Mass: 237.10000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 72.1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1,14 g/cm3
- Boiling Point: 145°C/1mmHg(lit.)
- Refractive Index: n20/D 1.514
- PSA: 72.12000
- LogP: 3.60370
- Solubility: Not determined
4-Nitrophenyl hexanoate Security Information
- Hazard Category Code: 36/37/38-36/38-20/21/22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
4-Nitrophenyl hexanoate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
4-Nitrophenyl hexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N863810-5g |
4-Nitrophenyl Hexanoate |
956-75-2 | >98.0%(GC) | 5g |
¥740.00 | 2022-09-01 | |
| Fluorochem | 215550-1g |
4-Nitrophenyl hexanoate |
956-75-2 | 95% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 215550-5g |
4-Nitrophenyl hexanoate |
956-75-2 | 95% | 5g |
£125.00 | 2022-03-01 | |
| Fluorochem | 215550-10g |
4-Nitrophenyl hexanoate |
956-75-2 | 95% | 10g |
£200.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N863810-1g |
4-Nitrophenyl Hexanoate |
956-75-2 | >98.0%(GC) | 1g |
¥226.00 | 2022-09-01 | |
| abcr | AB139037-1 g |
n-Hexanoic acid 4-nitrophenyl ester, 98%; . |
956-75-2 | 98% | 1 g |
€115.90 | 2023-07-20 | |
| abcr | AB139037-5 g |
n-Hexanoic acid 4-nitrophenyl ester, 98%; . |
956-75-2 | 98% | 5 g |
€319.70 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N51630-5g |
4-Nitrophenyl hexanoate |
956-75-2 | 95% | 5g |
¥58.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N51630-1g |
4-Nitrophenyl hexanoate |
956-75-2 | 1g |
¥46.0 | 2021-09-04 | ||
| TRC | N545353-50mg |
4-Nitrophenyl Hexanoate |
956-75-2 | 50mg |
$ 50.00 | 2022-06-03 |
4-Nitrophenyl hexanoate Production Method
Production Method 1
Production Method 2
1.2 Solvents: Dichloromethane ; 3 h, 0 °C; 5 h, rt
1.3 Reagents: Hydrogen ion Solvents: Water ; 0 °C
- Manipulating fatty acid biosynthesis in microalgae for biofuel through protein-protein interactions, PLoS One, 2012, 7(9),
Production Method 3
- Fingerprint lipolytic enzymes with chromogenic p-nitrophenyl esters of structurally diverse carboxylic acids, Journal of Molecular Catalysis B: Enzymatic, 2011, 73(1-4), 22-26
Production Method 4
1.2 Reagents: Water ; 10 min, rt
- Catalysis and inhibition of ester hydrolysis by encapsulation in micelles derived from designer surfactant TPGS-750-M, Tetrahedron, 2023, 133,
Production Method 5
- Development of a hydrolase mimicking peptide amphiphile and its immobilization on silica surface for stereoselective and enhanced catalysis, Journal of Colloid and Interface Science, 2022, 618, 98-110
Production Method 6
- Artificial Zinc Enzymes with Fine-Tuned Active Sites for Highly Selective Hydrolysis of Activated Esters, ACS Catalysis, 2018, 8(9), 8154-8161
Production Method 7
- N-Heterocyclic Carbene Catalyzed Enantioselective [3 + 2] Dearomatizing Annulation of Saturated Carboxylic Esters with N-Iminoisoquinolinium Ylides, Journal of Organic Chemistry, 2018, 83(7), 3879-3888
Production Method 8
1.2 Reagents: Triphenylphosphine ; 24 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
- Recyclable Hypervalent Iodine(III) Reagent Iodosodilactone as an Efficient Coupling Reagent for Direct Esterification, Amidation, and Peptide Coupling, Organic Letters, 2012, 14(12), 3020-3023
Production Method 9
- Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation, RSC Advances, 2012, 2(3), 908-914
Production Method 10
- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1077-1085
Production Method 11
- Effect of Counterions on the Activity of Lipase in Cationic Water-in-Oil Microemulsions, Langmuir, 2006, 22(21), 8732-8740
Production Method 12
- Inhibition of the hydrolysis of p-nitrophenyl esters by association with an erythromycin A derivative, Journal of Chemical Research, 1992, (7), 220-1
Production Method 13
- Proximate charge effects. 8. Ion pair formation as an assembly process in ester aminolysis, Journal of Organic Chemistry, 1990, 55(4), 1334-8
Production Method 14
- Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol, Journal of Pharmaceutical Sciences, 1982, 71(7), 772-6
4-Nitrophenyl hexanoate Preparation Products
4-Nitrophenyl hexanoate Suppliers
4-Nitrophenyl hexanoate Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Nitrophenyl hexanoate
Chemical Profile of 4-Nitrophenyl hexanoate (CAS No. 956-75-2)
4-Nitrophenyl hexanoate, identified by its Chemical Abstracts Service (CAS) number 956-75-2, is an organic compound belonging to the class of nitroaromatic esters. This compound features a nitro group (-NO₂) substituent attached to a phenyl ring, which is further esterified with hexanoic acid. The unique structural configuration of 4-Nitrophenyl hexanoate imparts distinct chemical properties and potential applications, particularly in the realms of organic synthesis, material science, and biochemical research.
The molecular formula of 4-Nitrophenyl hexanoate is C₁₁H₁₃NO₄, reflecting its composition of 11 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The presence of the nitro group enhances the electrophilicity of the phenyl ring, making it a valuable intermediate in various synthetic pathways. Additionally, the ester functionality contributes to its solubility characteristics and reactivity patterns, which are critical for its utility in laboratory and industrial settings.
In recent years, 4-Nitrophenyl hexanoate has garnered attention in the field of medicinal chemistry due to its potential role as a precursor in the synthesis of pharmacologically active compounds. Researchers have explored its derivatives as intermediates for developing novel therapeutic agents targeting neurological disorders, inflammatory conditions, and infectious diseases. The nitroaromatic core structure is particularly noteworthy for its ability to modulate biological pathways through redox-sensitive mechanisms.
One of the most compelling aspects of 4-Nitrophenyl hexanoate is its versatility in synthetic chemistry. It serves as a key building block for constructing more complex molecules, including heterocyclic compounds and functionalized polymers. The ester linkage allows for further chemical modifications via hydrolysis or transesterification reactions, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized 4-Nitrophenyl hexanoate in the preparation of liquid crystals and high-performance polymers due to its ability to influence molecular packing and thermal stability.
The spectroscopic and chromatographic behavior of 4-Nitrophenyl hexanoate makes it a valuable standard for analytical purposes. Its distinct infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) signatures facilitate accurate identification and quantification in complex mixtures. These analytical attributes are particularly important in quality control processes within pharmaceutical manufacturing, where purity and consistency are paramount.
Recent studies have also highlighted the potential role of 4-Nitrophenyl hexanoate in environmental chemistry. Its degradation products and metabolic pathways have been investigated to assess its environmental footprint and biodegradability. Such research is crucial for developing sustainable chemical practices that minimize ecological impact while maintaining efficacy in industrial applications.
The synthesis of 4-Nitrophenyl hexanoate typically involves the reaction between 4-nitrobenol (or 4-nitrophloroglucinol) with hexanoyl chloride or hexanoic acid under acidic conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. Advances in green chemistry have led to the exploration of alternative synthetic routes that employ biocatalysts or microwave-assisted reactions to improve yield and reduce waste.
In conclusion, 4-Nitrophenyl hexanoate (CAS No. 956-75-2) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features enable diverse applications in pharmaceutical synthesis, material science, and environmental monitoring. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern chemical research.
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